

Minimizing shrinkage of G907 adhesive during curing

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Compound of Interest

Compound Name: G907

Cat. No.: B1654381

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G907 Adhesive: Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of shrinkage of **G907** adhesive during the curing process.

Frequently Asked Questions (FAQs)

Q1: What is the typical shrinkage value for **G907** adhesive?

A1: The volumetric shrinkage of **G907** adhesive is typically between 3-5% when cured according to the standard recommended procedures. However, this value can be influenced by various factors in your specific application, such as curing temperature, light intensity, and bondline thickness. For precise measurements in your experimental setup, it is recommended to perform a pycnometry test.

Q2: How does the curing temperature affect the shrinkage of **G907**?

A2: Higher curing temperatures can accelerate the polymerization process, which may lead to increased shrinkage. Conversely, curing at lower temperatures within the recommended range can slow down the reaction and help to reduce overall shrinkage. It is crucial to maintain a uniform and stable temperature during the entire curing cycle for consistent results.

Q3: Can the intensity of the UV curing light impact the shrinkage of **G907**?

A3: Yes, the intensity of the UV light source plays a significant role. A very high intensity can cause rapid, uncontrolled polymerization, leading to higher internal stresses and increased shrinkage. A lower intensity, while requiring a longer exposure time, can result in a more uniform cure and reduced shrinkage.

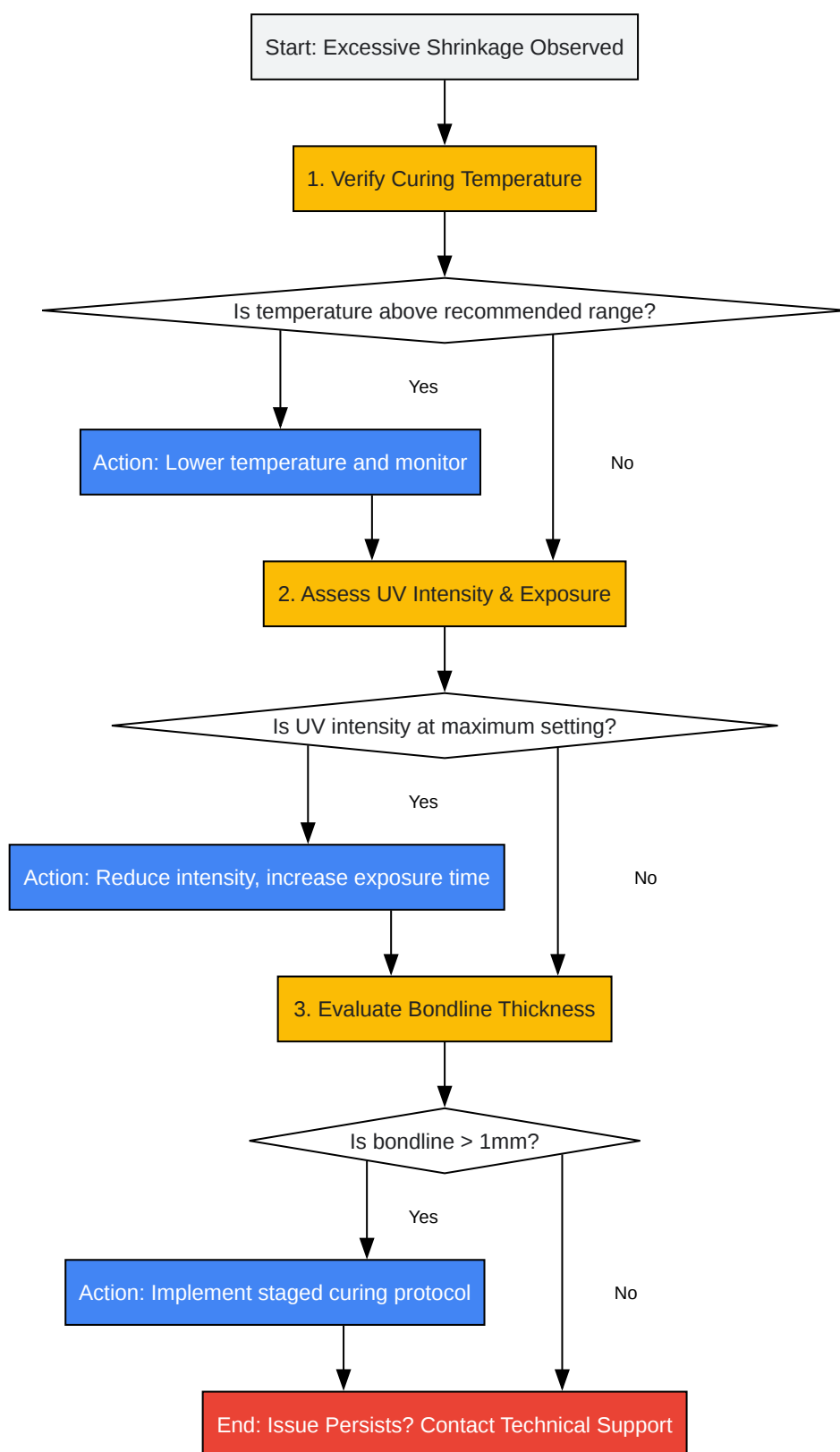
Q4: Does the thickness of the adhesive layer (bondline) influence shrinkage?

A4: Thicker bondlines of **G907** are more prone to shrinkage-related issues. The volumetric change is more pronounced in a larger mass of adhesive, which can lead to higher stress on the bonded substrates and potential bond failure. For applications requiring thick bondlines, a staged curing process is recommended.

Troubleshooting Guide

Issue: Excessive Shrinkage and Substrate Warping

This section provides a step-by-step guide to troubleshoot and mitigate issues of excessive shrinkage and warping of substrates when using **G907** adhesive.



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Caption: Troubleshooting workflow for **G907** adhesive shrinkage.

Experimental Data

The following tables summarize the effect of different curing parameters on the volumetric shrinkage of **G907** adhesive.

Table 1: Effect of Curing Temperature on Shrinkage

Curing Temperature (°C)	Average Volumetric Shrinkage (%)	Standard Deviation
25	3.2	0.15
40	3.8	0.21
60	4.5	0.25

Table 2: Effect of UV Intensity on Shrinkage

UV Intensity (mW/cm²)	Exposure Time (s)	Average Volumetric Shrinkage (%)
50	60	3.4
100	30	3.9
150	20	4.8

Experimental Protocols

Protocol: Optimizing Curing Conditions to Minimize Shrinkage

This protocol outlines a systematic approach to identify the optimal curing parameters for **G907** adhesive to minimize shrinkage in your specific application.



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Caption: Experimental workflow for optimizing **G907** curing.

Methodology:

- Substrate Preparation:
 - Clean all substrates with isopropyl alcohol to remove any contaminants.
 - Ensure substrates are at the desired initial temperature before adhesive application.
- Adhesive Application:
 - Dispense a consistent volume of **G907** adhesive onto the substrate.
 - If applicable, control the bondline thickness using shims or spacers.
- Curing Parameter Matrix:
 - Define a matrix of curing temperatures and UV intensities to be tested.
 - Start with the parameters recommended in the technical data sheet and create variations.
- Curing Process:
 - Place the assembled parts in a temperature-controlled UV curing chamber.
 - Expose the adhesive to the specified UV intensity for the predetermined time.
 - Repeat for each condition in your experimental matrix, ensuring at least three replicates per condition.
- Shrinkage Measurement:
 - After the post-cure period, measure the volumetric shrinkage of the cured adhesive using a gas pycnometer.

- Record the density of the uncured and cured adhesive to calculate the shrinkage percentage.
 - Data Analysis:
 - Calculate the average shrinkage and standard deviation for each curing condition.
 - Plot the shrinkage as a function of temperature and UV intensity to identify trends.
 - Optimal Parameter Identification:
 - Based on the analysis, determine the curing conditions that result in the lowest shrinkage while maintaining the required adhesive performance.
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